
4-Bromophenethyl-4-methylbenzenesulfonate
Descripción general
Descripción
4-Bromophenethyl-4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H15BrO3S and a molecular weight of 355.25 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of compounds related to 4-Bromophenethyl-4-methylbenzenesulfonate has been described in various studies. For instance, one procedure involves the selective oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone . Another study discusses the use of a new derivatization agent, 4-APEBA, which contains a bromophenethyl group, for the analysis and screening of unknown aldehydes .Molecular Structure Analysis
The molecular structure of 4-Bromophenethyl-4-methylbenzenesulfonate consists of a bromophenethyl group and a methylbenzenesulfonate ester . This structure contributes to its unique chemical properties and potential applications in various scientific research areas.Aplicaciones Científicas De Investigación
1. Spectroscopy and Structural Studies
4-Bromophenethyl-4-methylbenzenesulfonate and related compounds have been extensively studied for their molecular structures using spectroscopic techniques. For example, a study by Ristova et al. (1999) utilized ab initio quantum chemical methods and IR and Raman spectroscopy to explore the structure of the 4-methylbenzenesulfonate anion, revealing valuable insights into the vibrational modes of such compounds (Ristova et al., 1999).
2. Supramolecular Chemistry
4-Bromophenethyl-4-methylbenzenesulfonate analogs have been used in the study of noncovalent interactions in supramolecular architectures. Andleeb et al. (2018) investigated compounds like 2- and 4-formylphenyl 4-substituted benzenesulfonates to understand the role of halogen bonding and π-π interactions in solid-state structures (Andleeb et al., 2018).
3. Nonlinear Optical Properties
Studies have also focused on the nonlinear optical properties of these compounds. Sivakumar et al. (2016) reported on the third-order nonlinear optical properties of 4-Bromoanilinium 4-methylbenzenesulfonate, highlighting its potential as a nonlinear optical material (Sivakumar et al., 2016).
4. Crystallography and Molecular Interactions
Crystallographic studies have provided insights into the molecular interactions and structural organization of 4-Bromophenethyl-4-methylbenzenesulfonate derivatives. For example, Yusof et al. (2012) analyzed the crystal structure of a sulfonate derivative, shedding light on molecular architecture and interactions (Yusof et al., 2012).
5. Synthetic Chemistry
These compounds are also of interest in synthetic chemistry. Vasin et al. (2016) explored the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, demonstrating its utility in producing Michael adducts (Vasin et al., 2016).
Safety and Hazards
4-Bromophenethyl-4-methylbenzenesulfonate is primarily used for research and development and is not intended for medicinal, household, or other uses . As with all chemicals, it should be handled with care to avoid potential hazards. Specific safety data sheets should be consulted for detailed information on handling, storage, and disposal .
Propiedades
IUPAC Name |
2-(4-bromophenyl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3S/c1-12-2-8-15(9-3-12)20(17,18)19-11-10-13-4-6-14(16)7-5-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZBIRPGWMZHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenethyl 4-methylbenzenesulfonate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

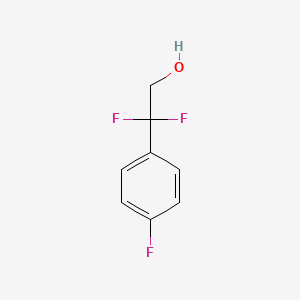

![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)

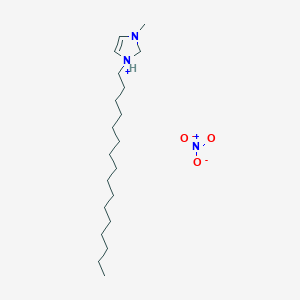

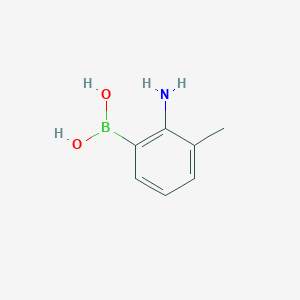
![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)

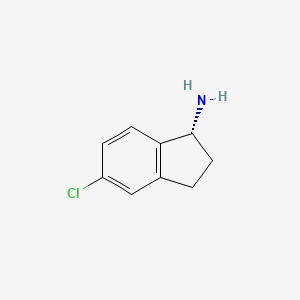
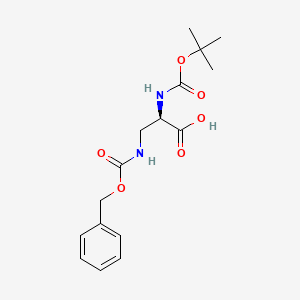
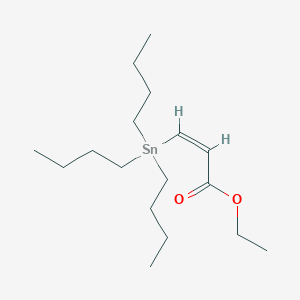
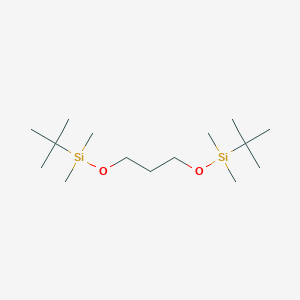
![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)